REACTION_CXSMILES
|
[Br:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.Cl[C:8]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][N:9]=1.C(=O)([O-])[O-].[Cs+].[Cs+].O>CN(C=O)C>[Br:1][C:2]1[CH:6]=[CH:5][N:4]([C:8]2[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][N:9]=2)[N:3]=1 |f:2.3.4|
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=NNC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1Cl
|
Name
|
caesium carbonate
|
Quantity
|
57.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 8 h at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted 2× with MTB-ether
|
Type
|
WASH
|
Details
|
layers were washed 2× with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel 60, hexane/ethyl acetate=5:1, Rf=0.20)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NN(C=C1)C1=NC=CC=C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |